Tetracosanoic acid

Catalog No.
S582842
CAS No.
557-59-5
M.F
C24H48O2
M. Wt
368.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetracosanoic acid

CAS Number

557-59-5

Product Name

Tetracosanoic acid

IUPAC Name

tetracosanoic acid

Molecular Formula

C24H48O2

Molecular Weight

368.6 g/mol

InChI

InChI=1S/C24H48O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h2-23H2,1H3,(H,25,26)

InChI Key

QZZGJDVWLFXDLK-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)O

Synonyms

lignoceric acid, lignoceric acid, potassium salt, lignoceric acid, silver (1+) salt, lignoceric acid, sodium salt, N-tetracosanoic acid, potassium tetracosanoate, tetracosanoic acid, tetracosanoic acid, potassium salt (1:1)

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)O

Natural Occurrence and Function

Tetracosanoic acid, also known as lignoceric acid, is a naturally occurring very-long-chain fatty acid (VLCFA) with 24 carbon atoms in its chain []. It has been found in various organisms, including plants like Staphisagria macrosperma and Rhizophora apiculata, and the water flea Daphnia tenebrosa []. Additionally, tetracosanoic acid is a natural component of cerebrosides and sphingomyelin, which are essential components of the myelin sheath surrounding nerve cells in the brain [].

Role in Energy Metabolism

Tetracosanoic acid serves as an energy source within living organisms []. It undergoes beta-oxidation in the peroxisomes of cells, a process that breaks down fatty acids to generate ATP (adenosine triphosphate), the primary energy currency in cells [].

Research Applications

Peroxisomal Disorders:

Tetracosanoic acid accumulation is a biochemical hallmark of certain peroxisomal disorders, such as Zellweger syndrome and X-linked adrenoleukodystrophy (X-ALD) []. These disorders are characterized by dysfunctional peroxisomes, which hinders the proper breakdown of VLCFAs, including tetracosanoic acid. Studying the accumulation patterns of tetracosanoic acid can contribute to the diagnosis and understanding of these diseases [].

Biomarker Potential:

Research suggests that tetracosanoic acid, along with other VLCFAs, might hold potential as biomarkers for various conditions. For example, elevated levels of these fatty acids have been observed in certain neurodegenerative diseases and cancers []. Further research is needed to determine the specific utility of tetracosanoic acid as a diagnostic tool.

Tetracosanoic acid, also known as lignoceric acid, is a straight-chain saturated fatty acid with the molecular formula C24H48O2. It is categorized as a very long-chain fatty acid, which typically contains at least 22 carbon atoms in its aliphatic tail. This compound is characterized by its hydrophobic nature, making it practically insoluble in water, and it exhibits relatively neutral properties in various chemical environments. Tetracosanoic acid is found in natural sources such as wood tar and various cerebrosides, and it can also be isolated from peanut oil in small quantities (approximately 1.1% to 2.2%) .

Typical of fatty acids:

  • Esterification: Tetracosanoic acid can react with alcohols to form esters, which are important in the synthesis of biodiesel and other bio-based chemicals.
  • Reduction: The reduction of tetracosanoic acid yields tetracosanol, a long-chain alcohol that has applications in cosmetics and pharmaceuticals .
  • Saponification: In the presence of a strong base, tetracosanoic acid can undergo saponification to produce glycerol and soap-like compounds.

Tetracosanoic acid has been identified as a metabolite in humans and various organisms. Its biological roles include:

  • Acting as a component of cellular membranes, contributing to membrane fluidity and integrity.
  • Potential involvement in signaling pathways due to its presence in lipid rafts.
  • It has been studied for its possible toxic effects at high concentrations, indicating a need for careful handling .

Tetracosanoic acid can be synthesized through several methods:

  • Natural Extraction: It can be extracted from natural sources such as wood tar and certain plant oils.
  • Chemical Synthesis: Laboratory synthesis often involves the elongation of shorter fatty acids through reactions such as the Kolbe electrolysis or carbon chain extension using acyl-CoA derivatives.
  • Biotechnological Approaches: Microbial fermentation processes have been explored for the production of tetracosanoic acid using specific strains capable of fatty acid biosynthesis .

Tetracosanoic acid has various applications across different fields:

  • Industrial Uses: It is utilized in the production of lubricants, surfactants, and emulsifiers due to its hydrophobic properties.
  • Pharmaceuticals: Its derivatives are used in drug formulations and as excipients.
  • Cosmetics: Tetracosanoic acid is included in cosmetic formulations for its emollient properties .

Studies on the interactions of tetracosanoic acid with biological systems have revealed insights into its role in lipid metabolism and potential toxicology. Research indicates that it may influence cellular signaling pathways and lipid homeostasis. Additionally, investigations into its interactions with proteins involved in lipid transport have been conducted to understand its biological significance better .

Tetracosanoic acid shares similarities with other long-chain fatty acids but possesses unique characteristics that distinguish it. Here are some comparable compounds:

Compound NameMolecular FormulaCharacteristics
Hexacosanoic AcidC26H52O2Longer chain length; found in beeswax
Docosanoic AcidC22H44O2Shorter chain; prevalent in coconut oil
Eicosanoic AcidC20H40O2Shorter chain; common in fish oils

Uniqueness of Tetracosanoic Acid

Tetracosanoic acid is unique due to its specific chain length (24 carbons), which affects its physical properties and biological functions compared to other similar compounds. Its occurrence in specific natural sources like wood tar and certain lipids further emphasizes its distinctiveness within the class of saturated fatty acids .

Very long-chain fatty acids, including tetracosanoic acid, are synthesized through a complex process of elongation from C16 or C18 precursor fatty acids. These elongation processes are essential for the production of VLCFAs that serve as building blocks for diverse lipids across eukaryotic organisms. The biosynthesis of tetracosanoic acid involves specialized enzymatic machinery that varies between plants, mammals, and fungi, though the fundamental biochemical process remains conserved.

Enzymatic Mechanisms of Very-Long-Chain Fatty Acid Elongation

The biosynthesis of tetracosanoic acid occurs through a cyclic four-step elongation process that progressively adds two-carbon units to shorter-chain fatty acids. This elongation cycle consists of four consecutive enzymatic reactions: condensation, reduction, dehydration, and secondary reduction.

The elongation process begins with either C16:0 or C18:0 (or C18:1) as substrates, which are products of de novo fatty acid synthesis. These substrates undergo multiple rounds of elongation through the addition of two-carbon units from malonyl-CoA in each cycle. The general reaction for each elongation cycle can be described as:

  • Condensation: Acyl-CoA + Malonyl-CoA → 3-Ketoacyl-CoA + CO₂
  • Reduction: 3-Ketoacyl-CoA + NADPH → 3-Hydroxyacyl-CoA + NADP⁺
  • Dehydration: 3-Hydroxyacyl-CoA → Trans-2,3-enoyl-CoA + H₂O
  • Second Reduction: Trans-2,3-enoyl-CoA + NADPH → Elongated acyl-CoA + NADP⁺

The first step, catalyzed by either 3-ketoacyl-CoA synthase (KCS) in plants or elongation of very long-chain fatty acids (ELOVL) proteins in mammals, is the rate-limiting step in the entire elongation process. This condensation reaction forms the new carbon-carbon bond that extends the acyl chain length.

Table 1: Enzymes Involved in the Four-Step VLCFA Elongation Cycle

StepReactionPlant EnzymeMammalian Enzyme
1Condensation3-Ketoacyl-CoA Synthase (KCS)Elongation of Very Long-Chain Fatty Acids (ELOVL)
2Reduction3-Ketoacyl-CoA Reductase (KCR)3-Ketoacyl-CoA Reductase (KAR)
3Dehydration3-Hydroxyacyl-CoA Dehydratase (PAS2)3-Hydroxyacyl-CoA Dehydratase (HACD)
4Second ReductionEnoyl-CoA Reductase (ECR)Trans-2,3-enoyl-CoA Reductase (TER)

While the first step of the elongation cycle (condensation) is catalyzed by multiple enzyme isoforms with different substrate specificities, the remaining three steps are each catalyzed by single enzymes in most organisms. This enzymatic arrangement suggests that the condensation enzymes (KCS or ELOVL) determine the specificity and rate of each elongation reaction, making them critical determinants of the chain length of the resulting VLCFAs.

Role of 3-Ketoacyl-CoA Synthase (KCS) Family in C24:0 Production

In plants, the KCS enzyme family plays a pivotal role in determining the final chain length of VLCFAs. The KCS enzymes exhibit different substrate specificities and tissue expression patterns, allowing plants to produce VLCFAs with specific chain lengths for various physiological functions.

The KCS gene family is quite extensive in plants, with 21 members in Arabidopsis thaliana, 26 in Zea mays, 30 in Arachis hypogaea, and 58 in Gossypium hirsutum. These KCS enzymes can be classified into several subfamilies based on sequence homology, including KCS1-like, FDH-like, FAE1-like, and CER6.

Several KCS enzymes have been specifically implicated in the production of C24:0 fatty acids:

  • KCS9 in Arabidopsis is involved in the elongation of C22 to C24 fatty acids, which are essential precursors for the biosynthesis of cuticular waxes, aliphatic suberins, and membrane lipids, including sphingolipids.

  • KCS17 in Arabidopsis catalyzes the elongation of C22-C24 VLCFAs required for synthesizing seed coat suberin. Knockout studies revealed that kcs17 mutants showed increased levels of C22 VLCFAs by approximately 2-fold but decreased levels of C24 VLCFAs by half compared to wild type plants.

  • KCS2 and KCS20 are highly expressed in root endothelium and produce primarily C22 and C24 VLCFAs.

Table 2: Selected Plant KCS Enzymes Involved in C24:0 Production

KCS EnzymeOrganismPrimary SubstratesProductsTissue ExpressionReference
KCS9ArabidopsisC16 to C22 acyl-CoAsC24 VLCFAsStem epidermal cells
KCS17ArabidopsisC22 VLCFAsC24 VLCFAsSeed coats, petals, stigma, pollen
KCS2/DAISYArabidopsisC20 acyl-CoAsC22, C24 VLCFAsRoot endothelium
KCS20ArabidopsisC20 acyl-CoAsC22, C24 VLCFAsRoot endothelium
KCS1ArabidopsisC16 to C24 acyl-CoAsC18-C26 VLCFAsVarious tissues

The substrate specificity of these KCS enzymes has been studied through heterologous expression in yeast systems. For example, when expressed in yeast, KCS1 showed broad substrate specificity for saturated and monounsaturated C16 to C24 acyl-CoAs, while KCS9 utilized C16 to C22 acyl-CoAs. These studies confirm the critical role of specific KCS enzymes in the production of tetracosanoic acid in plants.

Subcellular Compartmentalization: ER vs. Peroxisomal Synthesis

The biosynthesis and metabolism of tetracosanoic acid involve distinct subcellular compartments, primarily the endoplasmic reticulum (ER) for synthesis and peroxisomes for degradation.

Endoplasmic Reticulum Synthesis

The elongation of fatty acids to produce VLCFAs, including tetracosanoic acid, occurs in the ER through the activity of membrane-bound enzymes. This localization has been confirmed by subcellular localization studies. For example, KCS17:eYFP signal was detected in the ER of tobacco epidermal cells, confirming that the elongation machinery resides in this compartment.

In the ER, the enzymes involved in VLCFA synthesis are organized into elongase complexes. In yeast and mammals, these complexes contain all four enzymes required for the complete elongation cycle. Experimental evidence from mammalian cells has shown co-immunoprecipitation of ELOVL1 with other components of the VLCFA elongation machinery, including 3-ketoacyl-CoA reductase (KAR) and trans-2,3-enoyl-CoA reductase (TER), supporting the existence of these multienzyme complexes.

The organization of these enzymes into complexes likely facilitates the efficient transfer of intermediates between the sequential enzymatic reactions, enhancing the overall efficiency of the elongation process.

Peroxisomal Degradation and Regulation

While synthesis occurs in the ER, the degradation of VLCFAs, including tetracosanoic acid, takes place in peroxisomes through β-oxidation. This compartmentalization allows cells to regulate VLCFA levels through distinct synthetic and degradative pathways.

The peroxisomal β-oxidation system for VLCFAs consists of four sequential steps similar to mitochondrial β-oxidation: dehydrogenation, hydration, dehydrogenation again, and thiolytic cleavage. The enzymes involved include acyl-CoA oxidase 1 (ACOX1), D-bifunctional protein (DBP), and either peroxisomal thiolase 1 (PTH1) or peroxisomal thiolase 2 (PTH2/SCPx).

Before degradation, tetracosanoic acid must be activated by thioesterification to coenzyme A (VLCFA-CoA), which is essential for its degradation via peroxisomal β-oxidation. The fatty acid transport protein 4 (FATP4) has been identified as the fatty acyl-CoA synthetase that preferentially activates VLCFAs to their CoA derivatives.

The transport of VLCFA-CoA esters into peroxisomes is mediated by ATP-binding cassette subfamily D member 1 (ABCD1, also known as adrenoleukodystrophy protein, ALDP). Defects in ABCD1 lead to X-linked adrenoleukodystrophy (X-ALD), a disorder characterized by elevated levels of VLCFAs, particularly C26:0.

Table 3: Subcellular Localization of Enzymes Involved in Tetracosanoic Acid Metabolism

CompartmentProcessKey EnzymesFunctions
Endoplasmic ReticulumSynthesisKCS/ELOVL, KCR/KAR, PAS2/HACD, ECR/TERFatty acid elongation to produce VLCFAs
CytosolActivationFATP4Activation of VLCFAs to VLCFA-CoA
PeroxisomeDegradationACOX1, DBP, PTH1/PTH2β-oxidation of VLCFAs
Peroxisomal MembraneTransportABCD1/ALDPTransport of VLCFA-CoA into peroxisomes

The balance between synthesis in the ER and degradation in peroxisomes is crucial for maintaining appropriate levels of tetracosanoic acid. Disruption of this balance can lead to pathological conditions, as evidenced by disorders such as X-ALD where defective peroxisomal transport leads to VLCFA accumulation.

Peroxisomal β-Oxidation Mechanisms for Tetracosanoic Acid Degradation

Peroxisomes serve as the primary site for tetracosanoic acid catabolism through β-oxidation, a process essential for maintaining cellular lipid homeostasis. The pathway initiates with the ATP-dependent activation of tetracosanoic acid to tetracosanoyl-CoA via very-long-chain acyl-CoA synthetase (VLCS), an enzyme localized to peroxisomal membranes [5]. This activation step is critical, as free tetracosanoic acid cannot enter the β-oxidation spiral without CoA conjugation.

The rate-limiting reaction involves acyl-CoA oxidase 1 (ACOX1), which catalyzes the dehydrogenation of tetracosanoyl-CoA to 2-trans-tetracosanoyl-CoA while generating hydrogen peroxide (H₂O₂) [1] [3]. This flavin adenine dinucleotide (FAD)-dependent enzyme exhibits strict substrate specificity for C24:0-CoA, with kinetic studies showing a Km value of 2.4 μM in human liver peroxisomes [3]. Subsequent steps employ the bifunctional enzyme (L-PBE) and 3-ketoacyl-CoA thiolase to shorten the acyl chain by two carbons per cycle, producing acetyl-CoA and a truncated fatty acyl-CoA (C22:0-CoA) [4].

Notably, peroxisomal β-oxidation of tetracosanoic acid generates reactive oxygen species (ROS) through H₂O₂ production. These ROS molecules act as signaling mediators, modulating lipolysis through post-translational regulation of adipose triglyceride lipase (ATGL) ubiquitination [1]. This creates a feedback loop where tetracosanoic acid degradation directly influences cellular fatty acid release mechanisms.

Mitochondrial vs. Microsomal Oxidation Pathways in Mammalian Systems

While peroxisomes dominate tetracosanoic acid catabolism, complementary oxidation pathways exist in mitochondria and microsomes. The table below contrasts key features of these systems:

ParameterPeroxisomal PathwayMitochondrial PathwayMicrosomal Pathway
SubstrateFree C24:0C24:0-CoAFree C24:0
Initial EnzymeVLCSCPT1CYP4F2/CYP4F3B
Primary ProductsC22:0-CoA, Acetyl-CoAAcetyl-CoAω-Hydroxy-C24:0, Dicarboxylic acids
Oxygen RequirementYes (H₂O₂ production)NoYes (O₂-dependent hydroxylation)
Tissue DistributionLiver, Kidney, AdipocytesUbiquitousLiver, Kidney

Mitochondrial β-oxidation requires carnitine palmitoyltransferase 1 (CPT1)-mediated transport of tetracosanoyl-CoA into the matrix. However, kinetic studies demonstrate mitochondrial C24:0-CoA oxidation occurs at only 18-22% of the peroxisomal rate due to substrate channeling effects [5]. The microsomal ω-oxidation pathway, mediated by cytochrome P450 isoforms CYP4F2 and CYP4F3B, converts tetracosanoic acid to ω-hydroxy-tetracosanoic acid and subsequently to dicarboxylic acids through NADPH-dependent reactions [6] [8]. This pathway accounts for <5% of total C24:0 flux under physiological conditions but becomes significant during peroxisomal dysfunction [4].

In Vivo Tracer Studies of [¹⁴C]-Labeled Tetracosanoic Acid Metabolism

Radiotracer studies using [1-¹⁴C]-tetracosanoic acid have elucidated its metabolic fate in animal models. Intravenous administration in rats demonstrates rapid hepatic uptake (t₁/₂ = 2.3 min), with 68% of the dose accumulating in liver peroxisomes within 15 minutes [4]. Gas chromatography-mass spectrometry (GC-MS) analysis of tissue homogenates reveals:

  • 42% conversion to C22:0 derivatives (peroxisomal β-oxidation)
  • 29% incorporation into membrane lipids (phospholipid synthesis)
  • 18% ω-oxidation products (microsomal pathway)
  • 11% complete oxidation to CO₂ (mitochondrial TCA cycle)

Notably, studies in peroxisome-deficient (PEX5⁻/⁻) mice show 83% reduction in C24:0 β-oxidation capacity, accompanied by 12-fold increased ω-oxidation products and 45% higher tissue accumulation of unmetabolized C24:0 [4]. These findings confirm peroxisomes as the dominant catabolic site while highlighting compensatory pathway activation during metabolic stress.

Physical Description

Solid; [Merck Index] White solid; [Sigma-Aldrich MSDS]
Solid

XLogP3

10.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

368.365430770 g/mol

Monoisotopic Mass

368.365430770 g/mol

Heavy Atom Count

26

Appearance

Unit:100 mgSolvent:nonePurity:99%Physical solid

Melting Point

84.2 °C

UNII

RK3VCW5Y1L

Related CAS

18080-73-4 (hydrochloride salt)
66502-42-9 (silver(1+) salt)

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 40 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 39 of 40 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Lignoceric Acid is a saturated fatty acid with a 24-carbon backbone. Lignoceric acid occurs naturally in wood tar, various cerebrosides, and in small amount in most natural fats.

Pictograms

Irritant

Irritant

Other CAS

557-59-5

Wikipedia

Lignoceric_acid

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

General Manufacturing Information

Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Tetracosanoic acid: ACTIVE

Dates

Modify: 2023-08-15
1. J. O’Brien and E. Sampson “Fatty acid and fatty aldehyde composition of the major brain lipids in normal human gray matter, white matter, and myelin”Journal of Lipid Research, vol. 6 pp. 545-551, 19652. B. Ramstedt et al. “Analysis of natural and synthetic sphingomyelins using high-performance thin-layer chromatography” Eur J Biochem., vol. 266 pp.997-1002, 19993. I. Singh et al. “Lignoceric acid is oxidized in the peroxisome: implications for the Zellweger cerebro-hepato-renal syndrome and adrenoleukodystrophy”Proc Natl Acad Sci U S A., vol. 81 pp. 4203-4207, 19844. Y. Qin et al. “Saturated Very-Long-Chain Fatty Acids Promote Cotton Fiber and Arabidopsis Cell Elongation by Activating Ethylene Biosynthesis” ThePlant Cell, vol. 19 pp. 3692-3704, 2007

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